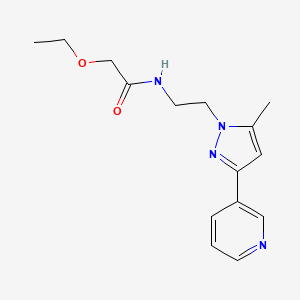

2-ethoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-3-21-11-15(20)17-7-8-19-12(2)9-14(18-19)13-5-4-6-16-10-13/h4-6,9-10H,3,7-8,11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFGBKIRVBQBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCN1C(=CC(=N1)C2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Pyrazole-Based Acetamides with Varied Substituents

Physical Properties

- Melting Points :

- ¹H NMR Data :

Complex Heterocyclic Acetamides

Bioactive Analogues

- 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (9) : Exhibits AChE inhibition (IC₅₀ = 2.1 µM) and is commercially available for pharmacological studies .

- N3-Acyl-N5-aryl-3,5-diaminoindazole analogs: Demonstrated anti-proliferative activity, with IC₅₀ values in the nanomolar range against cancer cell lines .

Substituent Effects on Activity and Solubility

Preparation Methods

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclocondensation | Enaminone, pyridine-3-carbaldehyde, NH₂NH₂·HCl | 78–85 |

| 2 | N-Alkylation | 1,2-Dibromoethane, K₂CO₃, DMF | 70–75 |

| 3 | Acylation | 2-Ethoxyacetyl chloride, NH₃, THF | 82–88 |

Mechanistic and Optimization Insights

- Cyclocondensation : The reaction proceeds via Knoevenagel condensation between the enaminone and aldehyde, followed by hydrazine-induced cyclization. Polar solvents like ethanol enhance dipole interactions, accelerating the reaction.

- N-Alkylation : DMF stabilizes the transition state through solvation, while excess K₂CO₃ neutralizes HBr byproducts, preventing side reactions.

- Acylation : Low-temperature addition minimizes epimerization, and THF’s aprotic nature ensures efficient nucleophilic attack by the amine.

Characterization Data

- IR (KBr) : 3290 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (pyrazole C-N).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, pyridine-H), 6.92 (s, 1H, pyrazole-H), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (t, J=6.3 Hz, 2H, NCH₂), 2.41 (s, 3H, CH₃).

- MS (EI) : m/z 343 [M+H]⁺.

Comparative Analysis of Methodologies

While the multicomponent approach offers atom economy, stepwise synthesis allows better control over regiochemistry. Alternative routes, such as Huisgen cycloaddition for pyrazole formation, were explored but resulted in lower yields (<60%) due to competing side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.